(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a chlorophenyl group, a pyrazin-2-yloxy group, and a piperidin-1-yl methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Pyrazin-2-yloxy Group: This step involves the reaction of pyrazine with an appropriate halogenated compound to introduce the oxy group.
Formation of the Piperidin-1-yl Methanone Moiety: This step involves the reaction of piperidine with a suitable carbonyl compound to form the methanone group.
Coupling of the Chlorophenyl Group: The final step involves coupling the chlorophenyl group with the previously formed intermediate compounds under specific reaction conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-yl methanone moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a pyridin-2-yloxy group instead of a pyrazin-2-yloxy group.
(3-Chlorophenyl)(4-(quinolin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a quinolin-2-yloxy group.
Uniqueness
(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is unique due to the presence of the pyrazin-2-yloxy group, which imparts distinct chemical and biological properties compared to its analogs
Biologische Aktivität
(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound with potential pharmacological applications. This compound features a chlorophenyl group, a pyrazin-2-yloxy group, and a piperidin-1-yl methanone moiety, which contribute to its biological activity. Understanding its biological properties is crucial for exploring its potential therapeutic uses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. These interactions can lead to various pharmacological effects, including:
- Inhibition or activation of enzymes: The compound may modulate enzyme activity, influencing metabolic pathways.
- Receptor binding: It may bind to specific receptors, triggering signaling cascades that result in physiological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown significant antifungal and antitubercular activities. Specifically, studies on pyrazole derivatives suggest that they can inhibit the growth of pathogenic fungi and Mycobacterium tuberculosis H37Rv .
Anti-inflammatory Properties
This compound has been investigated for potential anti-inflammatory effects. Compounds with similar piperidine structures often exhibit analgesic and anti-inflammatory properties, making them candidates for pain management therapies.
Study 1: Antifungal Activity
In a study evaluating 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, several compounds demonstrated promising antifungal activity against multiple strains of fungi. The study highlighted the importance of substituents on the pyrazole ring in enhancing antifungal efficacy .
Compound | Fungal Strain | Activity Level |
---|---|---|
Compound A | Candida albicans | High |
Compound B | Aspergillus niger | Moderate |
Compound C | Mycobacterium tuberculosis | Significant |
Study 2: Synergistic Effects with Doxorubicin
Another investigation explored the synergistic effects of pyrazole derivatives in combination with doxorubicin on breast cancer cell lines. The results indicated that certain derivatives significantly enhanced the cytotoxic effects of doxorubicin, particularly in Claudin-low breast cancer subtypes .
Comparative Analysis with Similar Compounds
Comparative studies show that this compound possesses unique properties relative to other similar compounds due to the presence of the pyrazin-2-yloxy group.
Compound Name | Structural Feature | Biological Activity |
---|---|---|
(3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | Pyridin-2-yloxy | Moderate antimicrobial |
(3-Chlorophenyl)(4-(quinolin-2-yloxy)piperidin-1-yl)methanone | Quinolin-2-yloxy | High anti-inflammatory |
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-3-1-2-12(10-13)16(21)20-8-4-14(5-9-20)22-15-11-18-6-7-19-15/h1-3,6-7,10-11,14H,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQGUGUXRWVGLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.